N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O6/c25-20-7-4-15(13-23(20)12-14-2-1-3-17(10-14)24(27)28)21(26)22-16-5-6-18-19(11-16)30-9-8-29-18/h1-7,10-11,13H,8-9,12H2,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQSJOIYRHNFRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CN(C(=O)C=C3)CC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxin and nitrophenyl intermediates, which are then coupled with a dihydropyridine derivative under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under controlled conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antioxidant Properties : Studies have shown that dihydropyridine derivatives possess significant antioxidant activity. This property is crucial in mitigating oxidative stress-related diseases.
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes such as acetylcholinesterase and α-glucosidase. These enzymes are vital in conditions like Alzheimer's disease and Type 2 diabetes mellitus (T2DM), respectively .
- Anti-inflammatory Effects : Molecular docking studies suggest that this compound may act as a 5-lipoxygenase inhibitor, indicating potential for anti-inflammatory applications .
Therapeutic Implications
Given its diverse biological activities, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide holds promise in various therapeutic areas:
- Neuroprotection : Due to its antioxidant and enzyme inhibitory properties, it may be explored as a neuroprotective agent against neurodegenerative diseases.
- Diabetes Management : Its ability to inhibit α-glucosidase positions it as a candidate for managing postprandial hyperglycemia in diabetic patients .
- Anti-cancer Research : Compounds within this class have shown potential in cancer research due to their ability to modulate various signaling pathways involved in cell proliferation and apoptosis.
Case Studies
Several studies have documented the synthesis and evaluation of similar compounds:
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic benefits.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences in Functional Groups and Properties
Substituent Effects: The 3-nitrobenzyl group in the target compound contrasts with the dimethylaminomethylphenyl group in CS-0309467 . Ester vs. Carboxamide: The diethyl ester groups in Compound 1l increase lipophilicity but are prone to hydrolysis compared to the stable carboxamide in the target compound.
In contrast, the dihydropyridine core in the target compound allows for tautomerization (keto-enol forms), which could influence solubility and receptor binding.
Metabolic Considerations :
Spectral and Physical Data Highlights
- Melting Points : Compound 1l exhibits a high melting point (243–245°C), likely due to strong intermolecular forces from nitro and amide groups. The target compound’s melting point is unreported but expected to be lower due to less polar substituents.
- Spectral Signatures :
- NMR : The target compound’s benzodioxin methylenedioxy protons would resonate at δ ~4.2–4.5, while the 3-nitrobenzyl aromatic protons would appear downfield (δ ~7.5–8.5) due to deshielding .
- HRMS : Compound 1l’s HRMS data (exact mass confirmed) validates its molecular formula , a critical step absent in the target compound’s documentation.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of the compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with various substituents to yield derivatives with enhanced biological activity. For instance, one method includes reacting 2,3-dihydrobenzo[1,4]dioxin-6-amine with substituted phenylsulfonyl chlorides and acetamides in an alkaline medium to produce sulfonamide derivatives. These derivatives are then screened for their enzyme inhibitory properties against targets such as α-glucosidase and acetylcholinesterase, which are relevant in conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .
Enzyme Inhibition
Research has demonstrated that compounds derived from N-(2,3-dihydro-1,4-benzodioxin) exhibit significant enzyme inhibitory activities:
- α-Glucosidase Inhibition : Several synthesized derivatives showed promising results in inhibiting α-glucosidase, an enzyme crucial for carbohydrate metabolism. This inhibition can help manage postprandial blood glucose levels in diabetic patients .
- Acetylcholinesterase Inhibition : The compound also displayed inhibitory effects on acetylcholinesterase (AChE), which is vital for neurotransmission. This activity suggests potential applications in treating neurodegenerative diseases like AD .
Antioxidant Properties
Some studies have indicated that 2,3-dihydro-1,4-benzodioxin derivatives possess antioxidant properties. They have been evaluated for their ability to inhibit lipid peroxidation in low-density lipoproteins (LDL), which is a significant factor in cardiovascular diseases . The most active compounds were found to be significantly more effective than traditional antioxidants such as probucol.
The biological activity of N-(2,3-dihydro-1,4-benzodioxin) derivatives can be attributed to several mechanisms:
- Enzyme Binding : The structural features of these compounds allow them to bind effectively to active sites on enzymes like α-glucosidase and AChE, inhibiting their activity.
- Free Radical Scavenging : The presence of hydroxyl groups in the benzodioxin structure contributes to their ability to scavenge free radicals, thereby reducing oxidative stress .
Case Study 1: Anti-Diabetic Potential
In a study evaluating the anti-diabetic potential of various benzodioxin derivatives, it was found that certain compounds exhibited IC50 values comparable to established antidiabetic drugs. The most effective compounds were those that incorporated nitrophenyl groups, enhancing their binding affinity for α-glucosidase .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of these compounds against oxidative stress-induced neuronal cell death. The results indicated that specific derivatives could significantly reduce cell death rates in cultured neurons exposed to oxidative stressors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
